Cas no 42070-91-7 ((1R)-1-(3-methylphenyl)ethanol)

(1R)-1-(3-methylphenyl)ethanol Chemical and Physical Properties
Names and Identifiers
-
- Benzenemethanol, α,3-dimethyl-, (αR)-
- (R)-1-(3-tolyphenyl)ethanol
- (R)-1-(M-Tolyl)Ethanol
- (R)-1-(M-Tolyl)Ethanol(WXC01314)
- (R)-1-(m-tolyl)ethan-1-ol
- (R)-1-(3-Methylphenyl)ethanol
- 42070-91-7
- Z1127664487
- CS-0227150
- 1-m-tolyl-ethanol
- (1R)-1-(3-METHYLPHENYL)ETHANOL
- SCHEMBL343187
- AKOS017357733
- AS-82810
- DB-406165
- (1R)-1-(3-methylphenyl)ethan-1-ol
- W11161
- EN300-106144
- MFCD18339591
- (R)-1-(m-Tolyl)ethanol
- SBA07091
- (1R)-1-(3-methylphenyl)ethanol
-
- MDL: MFCD18339591
- Inchi: InChI=1S/C9H12O/c1-7-4-3-5-9(6-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m1/s1
- InChI Key: SPNHUMWMKXWVIU-MRVPVSSYSA-N
- SMILES: CC1=CC(=CC=C1)[C@@H](C)O
Computed Properties
- Exact Mass: 136.088815002g/mol
- Monoisotopic Mass: 136.088815002g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 1.8
(1R)-1-(3-methylphenyl)ethanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB462264-250mg |
(R)-1-(m-Tolyl)ethanol, 95%; . |
42070-91-7 | 95% | 250mg |
€268.80 | 2025-02-16 | |
Enamine | EN300-106144-5.0g |
(1R)-1-(3-methylphenyl)ethan-1-ol |
42070-91-7 | 96% | 5g |
$2663.0 | 2023-05-03 | |
TRC | R990168-50mg |
(1R)-1-(3-methylphenyl)ethanol |
42070-91-7 | 50mg |
$ 230.00 | 2022-06-03 | ||
TRC | R990168-100mg |
(1R)-1-(3-methylphenyl)ethanol |
42070-91-7 | 100mg |
$ 340.00 | 2022-06-03 | ||
eNovation Chemicals LLC | Y1254164-1g |
(R)-1-(3-tolyphenyl)ethanol |
42070-91-7 | 95% | 1g |
$390 | 2024-06-06 | |
Enamine | EN300-106144-2.5g |
(1R)-1-(3-methylphenyl)ethan-1-ol |
42070-91-7 | 96% | 2.5g |
$1348.0 | 2023-10-28 | |
Enamine | EN300-106144-0.1g |
(1R)-1-(3-methylphenyl)ethan-1-ol |
42070-91-7 | 96% | 0.1g |
$223.0 | 2023-10-28 | |
Alichem | A019139148-10g |
(R)-1-(M-Tolyl)ethanol |
42070-91-7 | 95% | 10g |
$935.00 | 2023-09-01 | |
Enamine | EN300-106144-0.05g |
(1R)-1-(3-methylphenyl)ethan-1-ol |
42070-91-7 | 96% | 0.05g |
$149.0 | 2023-10-28 | |
Enamine | EN300-106144-1.0g |
(1R)-1-(3-methylphenyl)ethan-1-ol |
42070-91-7 | 96% | 1g |
$642.0 | 2023-05-03 |
Additional information on (1R)-1-(3-methylphenyl)ethanol
Recent Advances in the Study of (1R)-1-(3-methylphenyl)ethanol (CAS: 42070-91-7) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound (1R)-1-(3-methylphenyl)ethanol (CAS: 42070-91-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential applications in drug development and synthesis. This chiral alcohol, characterized by its (1R)-configuration and a 3-methylphenyl substituent, serves as a versatile intermediate in the synthesis of various bioactive molecules. Recent studies have explored its role in asymmetric synthesis, enzyme-catalyzed reactions, and as a precursor for pharmaceuticals targeting neurological and inflammatory disorders.
One of the key areas of research involving (1R)-1-(3-methylphenyl)ethanol is its application in enantioselective synthesis. A 2023 study published in the Journal of Organic Chemistry demonstrated its utility as a chiral building block for the synthesis of optically active compounds. The researchers employed a novel biocatalytic approach using engineered ketoreductases to achieve high enantiomeric excess (ee > 99%) in the reduction of 3-methylacetophenone to (1R)-1-(3-methylphenyl)ethanol. This method offers a sustainable and efficient alternative to traditional chemical synthesis, aligning with the growing demand for green chemistry in pharmaceutical manufacturing.
In addition to its synthetic applications, (1R)-1-(3-methylphenyl)ethanol has been investigated for its potential pharmacological properties. A recent preclinical study published in Bioorganic & Medicinal Chemistry Letters explored its derivatives as modulators of gamma-aminobutyric acid (GABA) receptors. The study identified several analogs with promising anxiolytic and anticonvulsant activities, suggesting potential therapeutic applications for anxiety disorders and epilepsy. The researchers highlighted the importance of the (1R)-configuration for receptor binding affinity, underscoring the compound's stereochemical significance in drug design.
Another notable advancement is the use of (1R)-1-(3-methylphenyl)ethanol in the development of prodrugs. A 2024 study in Molecular Pharmaceutics reported its conjugation with nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance bioavailability and reduce gastrointestinal side effects. The prodrugs exhibited improved pharmacokinetic profiles in animal models, with sustained release and targeted delivery to inflamed tissues. This research opens new avenues for optimizing drug formulations and improving patient outcomes in chronic inflammatory conditions.
Furthermore, the compound's role in material science has also been explored. A recent publication in ACS Applied Materials & Interfaces described its incorporation into polymer matrices to create chiral materials with potential applications in sensors and catalysis. The study demonstrated that the (1R)-1-(3-methylphenyl)ethanol-derived polymers exhibited enhanced selectivity in chiral recognition processes, making them valuable for analytical and industrial applications.
In conclusion, (1R)-1-(3-methylphenyl)ethanol (CAS: 42070-91-7) continues to be a molecule of interest in multiple research domains. Its applications span from asymmetric synthesis and drug development to material science, driven by its unique stereochemical properties and versatility. Future research is expected to further elucidate its mechanisms of action and expand its utility in therapeutic and industrial settings. The integration of biocatalytic methods and advanced material design will likely play a pivotal role in unlocking its full potential.
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